Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate

Description

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate is a derivative of trifloxystrobin, a widely used fungicide. This compound is known for its effectiveness in controlling a broad spectrum of fungal diseases in various crops. It functions by inhibiting fungal spore germination, making it a valuable tool in agricultural pest management .

Properties

Molecular Formula |

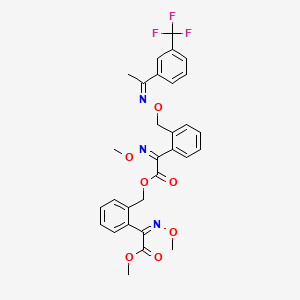

C30H28F3N3O7 |

|---|---|

Molecular Weight |

599.6 g/mol |

IUPAC Name |

methyl (2Z)-2-methoxyimino-2-[2-[[(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetyl]oxymethyl]phenyl]acetate |

InChI |

InChI=1S/C30H28F3N3O7/c1-19(20-12-9-13-23(16-20)30(31,32)33)34-43-18-22-11-6-8-15-25(22)27(36-41-4)29(38)42-17-21-10-5-7-14-24(21)26(35-40-3)28(37)39-2/h5-16H,17-18H2,1-4H3/b34-19-,35-26-,36-27- |

InChI Key |

HNEGTFZEUZYWKK-RIGUNPEGSA-N |

Isomeric SMILES |

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC)/C3=CC(=CC=C3)C(F)(F)F |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OCC2=CC=CC=C2C(=NOC)C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate involves several steps. One of the key intermediates in its synthesis is methyl (2E)-2-(bromomethyl)phenylethanoate. This intermediate is then reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its fungicidal properties.

Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s activity.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of various chemical reactions on its structure and properties.

Biology: Researchers use it to investigate its effects on fungal growth and development, as well as its potential impacts on non-target organisms.

Medicine: While primarily used in agriculture, its antifungal properties are of interest in the development of new antifungal agents for medical use.

Industry: It is used in the formulation of fungicidal products for crop protection, ensuring high yields and quality in agricultural production

Mechanism of Action

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex in fungi. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing fungal cell death. The molecular targets involved in this process are primarily located within the fungal mitochondria .

Comparison with Similar Compounds

Similar Compounds

Azoxystrobin: Another strobilurin fungicide with a similar mode of action but different chemical structure.

Pyraclostrobin: A strobilurin fungicide known for its broad-spectrum activity against various fungal pathogens.

Fluoxastrobin: A strobilurin fungicide with enhanced activity against certain fungal species

Uniqueness

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate is unique due to its specific chemical structure, which provides distinct advantages in terms of its fungicidal activity and environmental behavior. Its ability to inhibit fungal spore germination effectively makes it a valuable tool in integrated pest management strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.